molecular formula C9H9BrO3 B600130 Ethyl 2-bromo-5-hydroxybenzoate CAS No. 102297-71-2

Ethyl 2-bromo-5-hydroxybenzoate

Cat. No. B600130
M. Wt: 245.072
InChI Key: BJWKSJXBOQFQEU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-hydroxybenzoate is a chemical compound with the molecular formula C9H9BrO3 . It is used in the preparation of chrysin-substituted salicylate ether compounds as nonsteroidal anti-inflammatory agents and anticancer agents .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-hydroxybenzoate consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-bromo-5-hydroxybenzoate include a molecular weight of 245.07 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 184 and a topological polar surface area of 46.5 Ų .

Scientific Research Applications

Environmental Presence and Effects

  • Occurrence and Fate in Aquatic Environments : Research has examined the broader family of parabens, to which Ethyl 2-bromo-5-hydroxybenzoate is related, focusing on their occurrence, fate, and behavior in aquatic environments. Parabens, due to their use in consumer products, can enter the water systems where they may act as weak endocrine disruptors. Despite wastewater treatments effectively removing many contaminants, parabens persist in the environment at low concentrations. Their presence in surface water and sediments reflects continuous introduction into the environment, raising concerns about their potential impact on aquatic life and water quality (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicological Impacts

  • Health Effects of Brominated Compounds : Studies have investigated the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are related to the bromination pattern found in Ethyl 2-bromo-5-hydroxybenzoate. These compounds, found as contaminants in brominated flame retardants, exhibit toxicological profiles similar to their chlorinated counterparts, suggesting potential risks to human health and the environment. Given the structural similarity, Ethyl 2-bromo-5-hydroxybenzoate's interactions and potential breakdown products could warrant further investigation to understand its impact fully (Birnbaum, Staskal, & Diliberto, 2003).

Chemical Synthesis and Applications

  • Facile Synthesis and Antioxidant Evaluation : Research into the synthesis of heterocyclic compounds, such as isoxazolones, highlights the role of intermediates like Ethyl 2-bromo-5-hydroxybenzoate in facilitating the production of biologically active molecules. These studies contribute to developing new methodologies for synthesizing compounds with significant medicinal and biological properties, showcasing the utility of Ethyl 2-bromo-5-hydroxybenzoate in complex chemical syntheses (Laroum, Boulcina, Bensouici, & Debache, 2019).

properties

IUPAC Name

ethyl 2-bromo-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWKSJXBOQFQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705362
Record name Ethyl 2-bromo-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-hydroxybenzoate

CAS RN

102297-71-2
Record name Ethyl 2-bromo-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aluminum chloride (11.0 g) was added to toluene (80 mL) at room temperature. 1-Dodecanethiol (33.5 g) was added at 0° C., and the mixture was stirred for 30 min. A solution of ethyl 2-bromo-5-methoxybenzoate (5.36 g) in toluene (40 mL) was added at 0° C., and the mixture was stirred at room temperature for 1 hr. The reaction mixture was poured into water in an ice bath, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.66 g) as a pale-yellow oil.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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